4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate
Overview
Description
4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C11H16F3NO4S and its molecular weight is 315.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of inhibitors of c-jun n-terminal kinase , which suggests that it may interact with this kinase or related proteins.
Mode of Action
Given its use in the synthesis of kinase inhibitors , it may interact with its targets by binding to the active site of the kinase, thereby preventing the phosphorylation of downstream targets.
Biochemical Pathways
4-Morpholinocyclohex-1-enyl Trifluoromethanesulfonate likely affects the JNK signaling pathway, given its role in the synthesis of JNK inhibitors . This pathway is involved in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation . By inhibiting JNK, this compound could potentially alter these processes.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role as a precursor in the synthesis of JNK inhibitors . By inhibiting JNK, this compound could potentially prevent the phosphorylation of downstream targets, thereby altering cellular processes such as inflammation, apoptosis, and cell differentiation .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
(4-morpholin-4-ylcyclohexen-1-yl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4S/c12-11(13,14)20(16,17)19-10-3-1-9(2-4-10)15-5-7-18-8-6-15/h3,9H,1-2,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVGKRUAUADCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N2CCOCC2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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